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Compound of Interest

Compound Name: 2-Chloro-5-isopropoxypyrazine

Cat. No.: B1429424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7).[1][2][3] As a key intermediate in

various synthetic applications, a thorough understanding of its structural and electronic

properties through spectroscopic analysis is paramount. This document presents a detailed

analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers

a robust, predicted dataset based on fundamental spectroscopic principles and data from

analogous structures.

Molecular Structure and Spectroscopic Overview
2-Chloro-5-isopropoxypyrazine possesses a molecular formula of C₇H₉ClN₂O and a

molecular weight of 172.61 g/mol .[1][2] The pyrazine ring, substituted with an electron-

withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct

electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of 2-Chloro-5-isopropoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following are the predicted ¹H and ¹³C NMR spectra for 2-Chloro-5-
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isopropoxypyrazine.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

on the pyrazine ring and the protons of the isopropoxy group.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Pyrazine H-3 7.9 - 8.1 Singlet -

Pyrazine H-6 7.6 - 7.8 Singlet -

Isopropoxy CH 4.8 - 5.0 Septet ~6.0

Isopropoxy CH₃ 1.3 - 1.5 Doublet ~6.0

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the

electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as

a septet due to coupling with the six equivalent methyl protons, which in turn appear as a

doublet.

Caption: ¹H NMR assignments for 2-Chloro-5-isopropoxypyrazine.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number and electronic environment of

the carbon atoms.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (C-Cl) 150 - 155

C-5 (C-O) 158 - 162

C-3 130 - 135

C-6 125 - 130

Isopropoxy CH 70 - 75

Isopropoxy CH₃ 20 - 25

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5)

are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are

influenced by the substituents and the ring nitrogens.[4][5]

Caption: ¹³C NMR assignments for 2-Chloro-5-isopropoxypyrazine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2980 - 2940 C-H stretch (aliphatic) Medium-Strong

~3050 C-H stretch (aromatic) Weak

1580 - 1450
C=C and C=N stretch

(aromatic ring)
Medium-Strong

1250 - 1200 C-O stretch (aryl-alkyl ether) Strong

850 - 800
C-H out-of-plane bend

(aromatic)
Strong

750 - 700 C-Cl stretch Medium-Strong
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The IR spectrum is expected to be characterized by the C-H stretching vibrations of the

isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a

strong C-O stretching band for the ether linkage, and a C-Cl stretching absorption.[6][7][8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Interpretation

172/174
Molecular ion (M⁺) peak with ~3:1 ratio due to

³⁵Cl and ³⁷Cl isotopes

157/159 Loss of CH₃

130 Loss of C₃H₇ (isopropyl group)

115 Loss of isopropoxy group (OC₃H₇)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the

presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl

group or the entire isopropoxy moiety.

[C7H9ClN2O]+.
m/z = 172/174

[M - CH3]+.
m/z = 157/159- CH3

[M - C3H7]+.
m/z = 130

- C3H7

[M - OC3H7]+.
m/z = 115

- OC3H7
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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